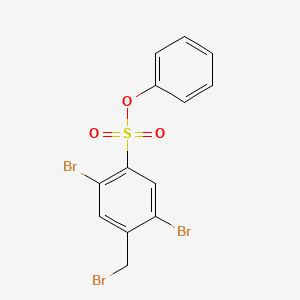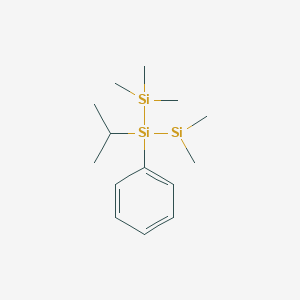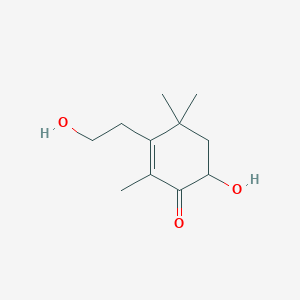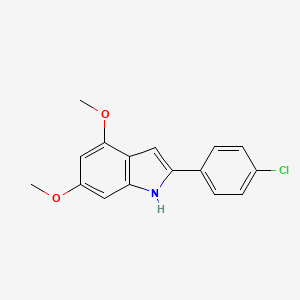![molecular formula C21H28INO2 B14218048 1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide CAS No. 824432-15-7](/img/structure/B14218048.png)
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide is a chemical compound with the molecular formula C21H28NO2I. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine . This compound is characterized by the presence of a pyridinium ion, an octyl chain, and a phenylacetyl group, making it a unique and versatile molecule.
Méthodes De Préparation
The synthesis of 1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide involves several steps. One common method includes the reaction of pyridine with an octyl halide to form the corresponding pyridinium salt. The phenylacetyl group is then introduced through an esterification reaction with phenylacetic acid. The final product is obtained by reacting the intermediate with iodine to form the iodide salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide involves its interaction with various molecular targets. The pyridinium ion can interact with negatively charged biomolecules, such as DNA and proteins, leading to changes in their structure and function . The phenylacetyl group may also play a role in modulating the compound’s biological activity by interacting with specific enzymes and receptors .
Comparaison Avec Des Composés Similaires
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide can be compared with other pyridinium salts, such as:
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium bromide: Similar in structure but contains a bromide ion instead of an iodide ion.
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium chloride: Contains a chloride ion and may exhibit different solubility and reactivity properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
824432-15-7 |
|---|---|
Formule moléculaire |
C21H28INO2 |
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
8-pyridin-1-ium-1-yloctyl 2-phenylacetate;iodide |
InChI |
InChI=1S/C21H28NO2.HI/c23-21(19-20-13-7-5-8-14-20)24-18-12-4-2-1-3-9-15-22-16-10-6-11-17-22;/h5-8,10-11,13-14,16-17H,1-4,9,12,15,18-19H2;1H/q+1;/p-1 |
Clé InChI |
VCCXCFOTRMOQHY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)OCCCCCCCC[N+]2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)

![N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14217982.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)

![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)
![3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde](/img/structure/B14218023.png)

![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14218034.png)
![3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14218038.png)
![{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14218039.png)


![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
